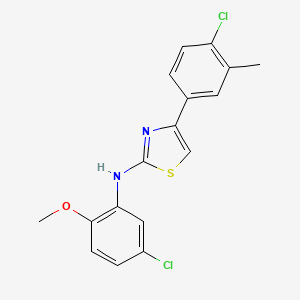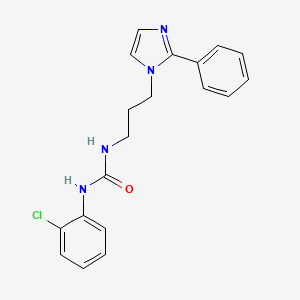![molecular formula C20H16ClN7S B2902873 3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-86-5](/img/structure/B2902873.png)
3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several interesting functional groups, including a benzyl group, a triazole ring, and a thiadiazole ring . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The triazole and thiadiazole rings are five-membered rings containing multiple nitrogen and sulfur atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
Triazoles and thiadiazoles can undergo a variety of chemical reactions. For example, triazoles can act as ligands in coordination chemistry, binding to metal ions through the nitrogen atoms in the ring . Thiadiazoles can react with various electrophiles due to the electron-rich sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and sulfur atoms could make the compound a good chelating agent . The exact properties would need to be determined experimentally.Scientific Research Applications
Anticancer Applications
The compound and its derivatives have shown potential in anticancer applications . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes the compound , is of profound importance in drug design, discovery, and development .
Antimicrobial Applications
The compound has demonstrated antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Applications
The compound has shown potential as an analgesic and anti-inflammatory agent . This suggests it could be used in the treatment of conditions associated with pain and inflammation .
Antioxidant Applications
The compound has demonstrated antioxidant properties . This suggests it could be used in the treatment of diseases associated with oxidative stress .
Antiviral Applications
The compound has shown potential in antiviral applications . This suggests it could be used in the development of new antiviral drugs .
Enzyme Inhibitor Applications
The compound has shown potential as an enzyme inhibitor . It has been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests it could be used in the treatment of diseases associated with these enzymes .
Antitubercular Applications
The compound has shown potential in antitubercular applications . This suggests it could be used in the treatment of tuberculosis .
Urease Inhibitor Applications
The compound has shown potential as a urease inhibitor . This suggests it could be used in the treatment of diseases associated with urease-positive microorganisms .
Mechanism of Action
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, while EGFR is a transmembrane protein that is activated by binding of its specific ligands, leading to cell proliferation .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair mechanism and cell proliferation process, thereby inducing apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The compound’s action affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, the compound disrupts the DNA repair mechanism, leading to accumulation of DNA damage in the cells . Simultaneously, by inhibiting EGFR, the compound disrupts the cell proliferation process, leading to a halt in cancer cell growth .
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cells . Specifically, it has been found to induce apoptosis in MDA-MB-231 cells (a type of breast cancer cell) by upregulating pro-apoptotic genes (P53, Bax, caspase-3, caspase-8, and caspase-9) and downregulating the anti-apoptotic gene Bcl2 .
Future Directions
properties
IUPAC Name |
3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7S/c1-12-8-9-15(11-16(12)21)27-13(2)18(23-26-27)19-25-28-17(22-24-20(28)29-19)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNKRLSNJUDREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-6-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)

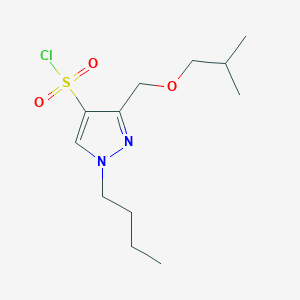
![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)
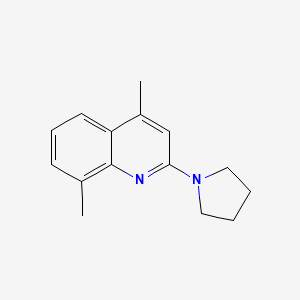
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
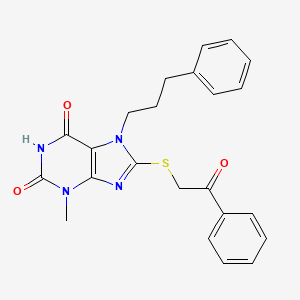
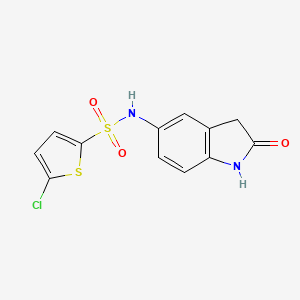

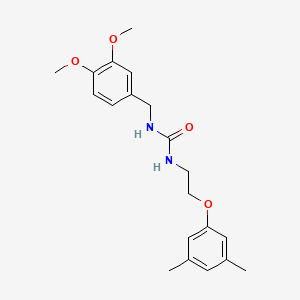
![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)
